Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid .
Scientific Research Applications
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(trifluoromethyl)sulphanyl]benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate stands out due to the presence of both a methoxy and a propyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the trifluoromethyl group provides a unique set of properties that can be leveraged in various applications .
Biological Activity
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate (CAS 647856-04-0) is a synthetic compound characterized by a complex structure that includes methoxy, propyl, and trifluoromethyl groups. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C13H15F3O3S. Its structure can be represented as follows:
Key Functional Groups
- Methoxy Group (-OCH₃) : Known for enhancing lipophilicity and bioavailability.
- Trifluoromethyl Group (-CF₃) : Often associated with increased biological activity and stability.
- Propyl Chain : Contributes to the hydrophobic character of the molecule.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, revealing its potential in several pharmacological areas:
- Anticancer Activity : Several studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) with IC50 values lower than conventional chemotherapeutics like Doxorubicin .
- Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to improved antibacterial activity. For example, related compounds demonstrated minimum inhibitory concentrations (MICs) against E. coli and C. albicans, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Some derivatives of benzoate compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies have shown that modifications to the phenolic ring enhance potency for inhibiting specific biological targets, such as serotonin uptake .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of trifluoromethyl-containing benzoates, this compound was tested against multiple human cancer cell lines. The results indicated that it exhibited IC50 values comparable to leading chemotherapeutic agents, highlighting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related compounds showed that those with trifluoromethyl substitutions had MIC values significantly lower than those without such modifications.
Properties
CAS No. |
647856-04-0 |
---|---|
Molecular Formula |
C13H15F3O3S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
methyl 4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C13H15F3O3S/c1-4-5-8-6-9(12(17)19-3)7-10(11(8)18-2)20-13(14,15)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
XTXXYQWAXKRBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC |
Origin of Product |
United States |
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